1,1-dichlorohexane chemical properties and reactivity
1,1-dichlorohexane chemical properties and reactivity
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,1-Dichlorohexane
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the chemical properties and reactivity of 1,1-dichlorohexane (C₆H₁₂Cl₂). The document details its physical and chemical characteristics, summarizing quantitative data in a structured format. Key aspects of its reactivity, including nucleophilic substitution, hydrolysis to form hexanal (B45976), and elimination reactions, are discussed. Furthermore, this guide furnishes detailed experimental protocols for a plausible laboratory synthesis of 1,1-dichlorohexane from hexanal and its subsequent analysis using Gas Chromatography-Mass Spectrometry (GC-MS). Visual diagrams generated using the DOT language are provided to illustrate core reactivity pathways and analytical workflows. Safety and handling information based on related halogenated hydrocarbons is also included to ensure safe laboratory practices.
Chemical and Physical Properties
1,1-Dichlorohexane is a geminal dihalide, a class of organochlorine compounds where two chlorine atoms are attached to the same carbon atom. Its physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂Cl₂ | [1] |
| Molecular Weight | 155.07 g/mol | [1][2] |
| IUPAC Name | 1,1-dichlorohexane | [1] |
| CAS Number | 62017-16-7 | [3] |
| Density | 1.024 g/cm³ (estimate) | [4] |
| Boiling Point | 175.06 °C (estimate) | [4] |
| Melting Point | -48.02 °C (estimate) | [4] |
| Solubility | Sparingly soluble in water; soluble in alcohol, ether, and benzene. | [5][6] |
| Appearance | Colorless liquid (expected). | [6] |
| Kovats Retention Index | 976-989 (Standard non-polar); 1240 (Standard polar). | [1][7] |
Reactivity and Hazardous Reactions
As a halogenated aliphatic compound, 1,1-dichlorohexane is a reactive molecule capable of undergoing several key chemical transformations. Its reactivity is primarily centered around the two chlorine atoms on the terminal carbon.
General Reactivity: Halogenated hydrocarbons are generally incompatible with strong oxidizing and reducing agents.[6] They may also react with amines, alkali metals, and epoxides.
Nucleophilic Substitution & Hydrolysis: Geminal dihalides undergo nucleophilic substitution reactions.[8] A significant reaction is alkaline hydrolysis, where the two chlorine atoms are replaced by hydroxyl groups. This initially forms an unstable geminal-diol, which rapidly loses a water molecule to form a stable carbonyl compound. Because the dichlorinated carbon in 1,1-dichlorohexane is primary, hydrolysis results in the formation of an aldehyde, specifically hexanal .[9][10]
Elimination (Dehydrohalogenation): When treated with a strong, non-nucleophilic base, 1,1-dichlorohexane can undergo an elimination reaction (E2 mechanism).[11] This involves the removal of a hydrogen atom from the adjacent carbon (C2) and a chlorine atom from C1, resulting in the formation of a carbon-carbon double bond. The primary product of this reaction is 1-chlorohex-1-ene .[12][13]
Experimental Protocols
Protocol 1: Synthesis of 1,1-Dichlorohexane from Hexanal
This protocol describes a plausible method for synthesizing 1,1-dichlorohexane via the deoxygenative halogenation of its corresponding aldehyde, hexanal. This reaction is analogous to the Appel reaction.[14]
Principle: The carbonyl oxygen of hexanal is converted into a geminal dichloride using triphenylphosphine (B44618) and a chlorine source like carbon tetrachloride.
Materials:
-
Hexanal (1.0 eq)
-
Triphenylphosphine (Ph₃P) (1.5 eq)
-
Carbon tetrachloride (CCl₄) (1.5 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, ice bath.
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add triphenylphosphine and anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Slowly add carbon tetrachloride to the stirred solution.
-
Add a solution of hexanal in DCM dropwise to the reaction mixture via an addition funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation to yield pure 1,1-dichlorohexane. The triphenylphosphine oxide byproduct is often a solid that can be partially removed by filtration after precipitation with a nonpolar solvent like hexane (B92381).
Protocol 2: Analysis of 1,1-Dichlorohexane by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard method for the qualitative and quantitative analysis of 1,1-dichlorohexane.
Principle: Gas chromatography separates the components of a mixture based on their volatility and interaction with a stationary phase. The mass spectrometer then fragments the eluted components and detects them based on their mass-to-charge ratio, allowing for definitive identification.
Instrumentation and Materials:
-
Gas chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary column (e.g., a non-polar DB-5ms or equivalent, 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Helium (carrier gas).
-
Sample of 1,1-dichlorohexane.
-
Volatile solvent (e.g., hexane or ethyl acetate) for dilution.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 ppm) in hexane.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless mode as appropriate).
-
Carrier Gas Flow: Helium at a constant flow of ~1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-300 m/z.
-
-
Data Analysis:
-
Identify the peak corresponding to 1,1-dichlorohexane based on its retention time.
-
Confirm identity by analyzing the mass spectrum. Look for the molecular ion peak (M⁺) and the characteristic isotopic pattern for a molecule containing two chlorine atoms (M⁺, M⁺+2, and M⁺+4 peaks in an approximate 9:6:1 ratio).
-
Compare the obtained spectrum with a reference library (e.g., NIST) for final confirmation.[7][15]
-
Visualizations
References
- 1. 1,1-Dichlorohexane | C6H12Cl2 | CID 523770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,6-二氯己烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1,1-Dichlorohexane [webbook.nist.gov]
- 4. echemi.com [echemi.com]
- 5. chembk.com [chembk.com]
- 6. guidechem.com [guidechem.com]
- 7. 1,1-dichlorohexane [webbook.nist.gov]
- 8. gacariyalur.ac.in [gacariyalur.ac.in]
- 9. sarthaks.com [sarthaks.com]
- 10. allen.in [allen.in]
- 11. 11.7 Elimination Reactions: Zaitsevâs Rule - Organic Chemistry | OpenStax [openstax.org]
- 12. Solved Reaction of 1,1-dichlorocyclohexane and | Chegg.com [chegg.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 1,1-Dichlorooalkane synthesis by chlorination or substitution [organic-chemistry.org]
- 15. 1,1-dichlorohexane [webbook.nist.gov]
